molecular formula C24H22N4O2 B5110448 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5110448
M. Wt: 398.5 g/mol
InChI Key: PMHRBFSSXJAMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido-pyrimidinone core linked to a tetrahydrophthalazinone moiety substituted with a 4-methylphenyl group. The tetrahydrophthalazinone moiety may contribute to conformational rigidity, while the pyrido-pyrimidinone scaffold is common in bioactive molecules due to its hydrogen-bonding capacity and aromatic stacking interactions .

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-11-17(12-10-16)23-19-6-2-3-7-20(19)24(30)28(26-23)15-18-14-22(29)27-13-5-4-8-21(27)25-18/h4-5,8-14H,2-3,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHRBFSSXJAMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with appropriate reagents to introduce the 4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl group . The reaction conditions typically involve the use of catalysts such as palladium and mild reaction conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural motifs with several derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, which differ in substituents and appended heterocycles. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / Structure Key Substituents/Modifications Synthesis Route Notable Properties
Target Compound: 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one - 4-Methylphenyl group on phthalazinone
- Methyl linkage to pyrido-pyrimidinone
Likely via [4+2] cycloaddition or alkylation (inferred from ) Hypothesized enhanced lipophilicity due to methylphenyl group; potential kinase inhibition
2-{[6-(4-Chlorophenyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one - 4-Chlorophenyl substituent
- Triazolopyridazine linkage
Nucleophilic substitution or coupling Increased electron-withdrawing effects (Cl) may improve metabolic stability
3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones Halogen (Cl, Br, I) at position 3 Halogenation with N-halosuccinimide Enhanced reactivity for further functionalization; potential antimicrobial activity
Fluorinated derivatives (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl] variants ) Fluorine atoms on alkyl/piperidinyl groups Fluorination via electrophilic reagents Improved bioavailability and blood-brain barrier penetration

Pharmacological and Physicochemical Insights

  • Lipophilicity and Bioavailability : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl (Cl) or fluorinated analogs, which could enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl in ) may slow oxidative metabolism, whereas methyl groups (target compound) could accelerate CYP-mediated degradation.
  • Synthetic Accessibility: Halogenated derivatives (e.g., ) are synthesized via straightforward electrophilic substitution, while the target compound’s tetrahydrophthalazinone linkage may require multi-step cycloaddition or cross-coupling .

Crystallographic and Conformational Data

The single-crystal X-ray structure of a related compound () reveals a planar pyrido-pyrimidinone core with a mean σ(C–C) bond deviation of 0.004 Å, suggesting rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.